Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
Overview
Description
Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate is a useful research compound. Its molecular formula is C10H16O5 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate (DMHCD) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with DMHCD, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H16O5
- Molecular Weight : 216.24 g/mol
- CAS Number : 113474-25-2
The biological activity of DMHCD is primarily attributed to its ability to interact with various biochemical pathways. The compound can undergo several chemical reactions, such as oxidation and reduction, which may alter its biological properties. Notably, the hydroxyl group in DMHCD plays a crucial role in mediating its interactions with biological targets.
Biological Activities
Research indicates that DMHCD exhibits several biological activities:
- Antioxidant Activity : DMHCD has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Properties : Studies suggest that DMHCD can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Antimicrobial Effects : Preliminary studies indicate that DMHCD may possess antimicrobial properties against certain bacterial strains.
Antioxidant Activity
A study published in the Journal of Natural Products demonstrated that DMHCD effectively scavenged DPPH radicals in vitro, indicating strong antioxidant properties. The compound exhibited an IC50 value comparable to established antioxidants like ascorbic acid .
Anti-inflammatory Effects
In a murine model of inflammation, DMHCD treatment resulted in a significant reduction in paw edema compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells and reduced levels of pro-inflammatory markers such as TNF-alpha and IL-6 .
Antimicrobial Activity
Research conducted on the antimicrobial efficacy of DMHCD showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, suggesting potential utility in developing new antimicrobial agents .
Comparative Analysis
To better understand the uniqueness of DMHCD's biological activity, it is useful to compare it with similar compounds:
Compound Name | Structure | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |
---|---|---|---|---|
This compound | Structure | High (IC50: 25 µg/mL) | Significant reduction in cytokines | MIC: 32 µg/mL |
Dimethyl 2-hydroxycyclohexane-1,3-dicarboxylate | Structure | Moderate (IC50: 50 µg/mL) | Mild effect on inflammation | No significant activity |
Dimethyl 5-oxocyclohexane-1,3-dicarboxylate | Structure | Low (IC50: >100 µg/mL) | No effect observed | MIC: >64 µg/mL |
Properties
IUPAC Name |
dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h6-8,11H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINOVBXKECSWMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CC(C1)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728982 | |
Record name | Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113474-25-2 | |
Record name | Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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